molecular formula C17H23N3O5S B11012507 (5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B11012507
M. Wt: 381.4 g/mol
InChI Key: REJXEXAKCVHETO-UHFFFAOYSA-N
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Description

“(5,6-dimethoxy-1-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure is an indole ring, which is a significant heterocyclic system found in natural products and drugs.
  • The compound contains two methoxy (CH₃O) groups at positions 5 and 6 of the indole ring.
  • It also features a methyl group (CH₃) at position 1 of the indole ring.
  • The piperazine moiety (4-(methylsulfonyl)piperazin-1-yl) is attached to the indole ring, providing additional complexity.

Preparation Methods

Synthetic Routes:: One synthetic route to prepare this compound involves the Fischer indole synthesis

  • Start with cyclohexanone and phenylhydrazine hydrochloride.
  • React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
  • This yields the tricyclic indole product, which can be further modified to obtain our target compound.

Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis or related approaches are likely employed.

Chemical Reactions Analysis

Reactions::

  • The compound can undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
  • Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

  • Used as a building block for more complex molecules.
  • Investigated for its reactivity and potential in novel synthetic pathways.
Biology and Medicine::
  • Research on its biological activity, such as anticancer properties.
  • Interaction with cellular targets (e.g., enzymes, receptors).
Industry::
  • Potential applications in pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific molecular targets.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • While I couldn’t find direct analogs, this compound’s unique combination of indole, methoxy, and piperazine moieties sets it apart.

Remember that scientific research is ongoing, and new findings may emerge.

Properties

Molecular Formula

C17H23N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

(5,6-dimethoxy-1-methylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H23N3O5S/c1-18-13-11-16(25-3)15(24-2)10-12(13)9-14(18)17(21)19-5-7-20(8-6-19)26(4,22)23/h9-11H,5-8H2,1-4H3

InChI Key

REJXEXAKCVHETO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)N3CCN(CC3)S(=O)(=O)C)OC)OC

Origin of Product

United States

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